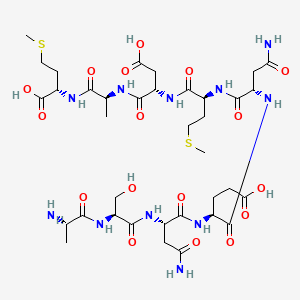

Influenza A NP (366-374)

Description

Properties

Molecular Formula |

C36H59N11O17S2 |

|---|---|

Molecular Weight |

982.1 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C36H59N11O17S2/c1-15(37)28(55)47-23(14-48)35(62)45-21(12-25(39)50)33(60)41-17(5-6-26(51)52)30(57)44-20(11-24(38)49)34(61)42-18(7-9-65-3)31(58)46-22(13-27(53)54)32(59)40-16(2)29(56)43-19(36(63)64)8-10-66-4/h15-23,48H,5-14,37H2,1-4H3,(H2,38,49)(H2,39,50)(H,40,59)(H,41,60)(H,42,61)(H,43,56)(H,44,57)(H,45,62)(H,46,58)(H,47,55)(H,51,52)(H,53,54)(H,63,64)/t15-,16-,17-,18-,19-,20-,21-,22-,23-/m0/s1 |

InChI Key |

GFTXYRPPWCNXKO-NQBGTIOHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCSC)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Function of the Influenza A NP (366-374) Peptide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the Influenza A virus nucleoprotein (NP) peptide spanning amino acids 366-374. It covers its central role as an immunodominant epitope, the mechanisms of its presentation and recognition by the cellular immune system, and its application in the development of next-generation influenza vaccines.

Introduction: The Role of NP (366-374) in Influenza A Immunity

Influenza A virus remains a significant global health threat, primarily due to antigenic drift and shift in its surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA). These changes render antibody-mediated immunity from previous infections or vaccinations less effective. Consequently, research has increasingly focused on conserved internal viral proteins as targets for universal vaccine strategies that elicit robust T-cell mediated immunity.

The viral nucleoprotein (NP) is a highly conserved internal protein critical for viral replication. Within this protein, the peptide sequence spanning amino acids 366-374, with the sequence ASNENMETM in the A/PR/8/34 strain, has been identified as a major immunodominant epitope in C57BL/6 (H-2b) mice.[1][2][3] This peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db and is a primary target for cytotoxic T lymphocytes (CTLs).[4][5] Understanding the function and immunological properties of the NP(366-374) peptide is crucial for dissecting the mechanisms of cellular immunity to influenza and for designing effective, broadly protective vaccines.[1][6]

Core Function: Antigen Processing and Presentation

The primary function of the NP(366-374) peptide is to act as a molecular beacon on the surface of influenza-infected cells, signaling for their destruction by the immune system. This process is governed by the MHC class I antigen presentation pathway.

-

Viral Protein Synthesis: Following infection, the influenza virus hijacks the host cell machinery to synthesize its own proteins, including the nucleoprotein (NP).

-

Proteasomal Degradation: A portion of the newly synthesized NP is degraded into smaller peptide fragments by the host cell's proteasome.

-

Peptide Transport: These peptides, including NP(366-374), are transported from the cytoplasm into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing (TAP).

-

MHC Class I Loading: Inside the ER, peptides of appropriate length and with the correct anchor residues bind to newly synthesized MHC class I molecules (H-2Db in this model). The NP(366-374) peptide possesses anchor residues at positions P5 (Asn) and P9 (Met) that allow for stable binding to the H-2Db groove.[7]

-

Surface Expression: The stable peptide-MHC complex (pMHC) is then transported to the cell surface, where it is displayed for surveillance by CD8+ T cells.

Immunodominance of NP(366-374)

In C57BL/6 mice, the CD8+ T cell response to influenza infection is directed against a hierarchy of epitopes. NP(366-374) is co-dominant with the acid polymerase peptide PA(224-233) during a primary infection and becomes strongly dominant in a secondary (memory) response.[5][8] Several factors contribute to this immunodominance:

-

High Abundance: The nucleoprotein is one of the most abundant viral proteins, ensuring a large pool of substrate for processing.[1]

-

Efficient Processing: The NP(366-374) sequence is efficiently cleaved by the proteasome.

-

High MHC Binding Affinity: The peptide binds with high affinity to the H-2Db molecule, creating a stable complex with a long half-life on the cell surface.[9][10] This contrasts with other potential epitopes, like NP(55-63), which binds with lower affinity and is presented less efficiently.[9][11]

-

Differential Antigen Presentation: Studies have shown that while dendritic cells can present both NP(366-374) and PA(224-233) epitopes effectively, non-dendritic cells, such as infected epithelial cells at the site of infection, predominantly present the NP(366-374) epitope.[8][12] This differential presentation strongly favors the activation and expansion of NP(366-374)-specific memory T cells during a secondary infection.[8]

T-Cell Recognition and Activation

The presentation of the NP(366-374)/H-2Db complex on an infected cell surface leads to the activation of specific CD8+ T cells.

-

TCR Interaction: A CD8+ T cell with a T-cell receptor (TCR) that specifically recognizes the conformation of the NP(366-374)/H-2Db complex will bind to it. The TCR repertoire for this epitope is characterized by a highly restricted Vβ chain usage but a diverse Vα repertoire.[13][14]

-

Signal Transduction: This binding, along with co-stimulation from other molecules, initiates a signaling cascade within the T cell.

-

Effector Functions: The activated CTL proliferates and executes its effector functions, which include:

-

Cytolysis: Direct killing of the infected cell via the release of perforin (B1180081) and granzymes.

-

Cytokine Production: Secretion of pro-inflammatory cytokines, primarily Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), which have direct antiviral effects and recruit other immune cells.[1][12]

-

The activation of NP(366-374)-specific CTLs is a critical component of viral clearance and protective immunity.[1][6]

Quantitative Data Summary

The study of NP(366-374) has generated significant quantitative data regarding T-cell responses.

| Parameter | Finding | Species/Model | Reference |

| Primary Response Frequency | Up to 12.5% of CD8+ T cells in bronchoalveolar lavage (BAL) are NP(366-374) specific. | C57BL/6 Mice | [2][5] |

| Secondary Response Frequency | Over 70% of CD8+ T cells in BAL can be NP(366-374) specific after secondary challenge. | C57BL/6 Mice | [2] |

| Antigen Presenting Cell Frequency | Estimated 1 in 6,000 cells in the mediastinal lymph node express the PA(224-233) epitope, while a higher frequency express NP(366-374). | C57BL/6 Mice | [8] |

| Peptide Molecular Weight | 1026.12 Da | N/A | [4] |

| Peptide Purity (for experiments) | >95% | N/A | [4][15] |

Key Experimental Protocols

The functional characterization of the NP(366-374) peptide relies on a set of core immunological assays.

Peptide Synthesis and Purification

-

Method: The NP(366-374) peptide (sequence: ASNENMETM) is synthesized using standard solid-phase peptide synthesis (SPPS) chemistry, typically with a Perkin-Elmer 433A peptide synthesizer or similar equipment.[2]

-

Purification: Following synthesis, the crude peptide is purified by reverse-phase high-performance liquid chromatography (HPLC).

-

Quality Control: The purity of the final product is confirmed by analytical HPLC and mass spectrometry to be >95%.[15] The lyophilized powder is stored desiccated at -20°C or lower.[4][15]

MHC Class I Tetramer Staining

This flow cytometry-based technique directly visualizes and quantifies antigen-specific T cells.

-

Reagent: Tetrameric complexes are created by biotinylating recombinant H-2Db molecules folded with the NP(366-374) peptide. These are then complexed with fluorochrome-labeled streptavidin (e.g., phycoerythrin - PE).

-

Protocol:

-

Prepare single-cell suspensions from tissues of interest (spleen, lymph nodes, lungs, BAL).

-

Incubate cells with the PE-conjugated DbNP366 tetramer for 1 hour at room temperature.[16]

-

Co-stain cells with fluorescently-labeled antibodies against surface markers such as CD8 and CD44.

-

Analyze the stained cells using a flow cytometer. The frequency of NP(366-374)-specific CD8+ T cells is determined by gating on the CD8+ population and then identifying cells that are positive for the tetramer.[6][16]

-

Intracellular Cytokine Staining (ICS)

This assay measures the functional capacity of T cells by detecting cytokine production upon antigen-specific stimulation.

-

Protocol:

-

Prepare single-cell suspensions.

-

Stimulate cells for ~6 hours with the NP(366-374) peptide (typically 1 µg/ml). A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to trap cytokines intracellularly.[2][17]

-

Stain cells for surface markers (e.g., CD8).

-

Fix and permeabilize the cells to allow antibodies to access intracellular proteins.

-

Stain with fluorescently-labeled antibodies against IFN-γ and/or TNF-α.

-

Analyze by flow cytometry to determine the percentage of CD8+ T cells that produce cytokines in response to the peptide.

-

In Vivo Mouse Infection Model

-

Model: C57BL/6 (B6) mice are the standard H-2b model.

-

Primary Infection: Mice are infected intranasally (i.n.) with a non-lethal dose of an influenza A virus strain, such as A/PR/8/34 (H1N1) or A/HKx31 (H3N2).[8][16]

-

Secondary Challenge: To study memory responses, mice primed with one serotype (e.g., H1N1) are challenged at least 30 days later with a different serotype that shares the same internal proteins (e.g., H3N2).[7][16]

-

Analysis: At various time points post-infection, tissues are harvested for analysis of T-cell responses using tetramer staining, ICS, or other functional assays. Viral titers in the lungs can be measured to assess protective efficacy.[1][18]

Applications in Vaccine Development

The conserved nature and strong immunogenicity of the NP(366-374) epitope make it an attractive candidate for a universal influenza vaccine designed to elicit T-cell immunity.

-

Peptide-Based Vaccines: Direct immunization with the NP(366-374) peptide can generate specific CTLs that kill virus-infected target cells.[1] However, peptides alone are often poorly immunogenic.

-

Adjuvants and Delivery Systems: To enhance immunogenicity, the peptide is often formulated with adjuvants or delivery systems.

-

Liposomes: Encapsulating the NP(366-374) peptide in liposomes, when combined with co-stimulatory signals like anti-CD40 antibodies, can induce potent T-cell responses and reduce lung viral titers.[18]

-

Adjuvants: Formulating the peptide with adjuvants like alum can elicit protective memory CD8+ T cell responses.[1]

-

-

Vectored Vaccines: Another strategy involves using viral vectors, such as Modified Vaccinia Ankara (MVA), to express the full-length NP protein, thereby allowing for natural processing and presentation of the NP(366-374) epitope.[18]

These strategies aim to induce a robust, cross-reactive T-cell response that can provide protection against diverse influenza A strains, mitigating the impact of antigenic drift and shift.

Conclusion

The Influenza A NP(366-374) peptide is a cornerstone epitope in the study of cellular immunity to influenza. Its high abundance, efficient processing, and strong binding to the H-2Db molecule establish it as an immunodominant target for CD8+ T cells. The robust primary and memory CTL responses it elicits are critical for viral clearance and heterosubtypic immunity. A thorough understanding of its function, underpinned by quantitative analysis and standardized experimental protocols, continues to drive innovation in the design of universal influenza vaccines aimed at providing broad and durable protection.

References

- 1. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Influenza A NP(366-374) Strain A/PR/8/35 - 1 mg [anaspec.com]

- 4. lifetechindia.com [lifetechindia.com]

- 5. A Previously Unrecognized H-2Db-Restricted Peptide Prominent in the Primary Influenza A Virus-Specific CD8+ T-Cell Response Is Much Less Apparent following Secondary Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Protective Efficacy of Cross-Reactive CD8+ T Cells Recognising Mutant Viral Epitopes Depends on Peptide-MHC-I Structural Interactions and T Cell Activation Threshold | PLOS Pathogens [journals.plos.org]

- 8. rupress.org [rupress.org]

- 9. A nonimmunodominant nucleoprotein-derived peptide is presented by influenza A virus-infected H-2b cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Vaccination with an acidic polymerase epitope of influenza virus elicits a potent antiviral T cell response but delayed clearance of an influenza virus challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CTL recognition of a protective immunodominant influenza A virus nucleoprotein epitope utilizes a highly restricted Vbeta but diverse Valpha repertoire: functional and structural implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. eurogentec.com [eurogentec.com]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Development of Cross-Protective Influenza A Vaccines Based on Cellular Responses [frontiersin.org]

The Discovery and Characterization of the Immunodominant Influenza A NP (366-374) T-Cell Epitope: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the seminal discovery and subsequent characterization of the Influenza A virus nucleoprotein (NP) 366-374 epitope. This peptide has become a cornerstone in the study of cellular immunity to influenza, serving as a critical tool for understanding T-cell responses and for the development of novel vaccine strategies.

Core Discovery: A Paradigm Shift in Epitope Identification

The discovery of the NP (366-374) cytotoxic T-lymphocyte (CTL) epitope was part of a landmark series of studies in the mid-1980s that revolutionized our understanding of how T-cells recognize viral antigens. Prior to this, it was widely believed that CTLs recognized intact, folded proteins on the surface of infected cells. However, research by Townsend, Skehel, and colleagues demonstrated that CTLs, in fact, recognize short peptide fragments derived from viral proteins.[1][2][3]

Their pioneering work involved demonstrating that CTLs could recognize target cells expressing fragments of the influenza nucleoprotein. This led to the hypothesis that CTLs recognize segmental epitopes of denatured or degraded proteins. To test this, they synthesized short peptides from the nucleoprotein sequence and showed that these peptides could sensitize uninfected target cells for lysis by influenza-specific CTLs.[1][3] The epitope within the 365-379 region of the nucleoprotein, later precisely mapped to amino acids 366-374 (ASNENMETM), was identified as a key target for the CTL response in C57BL/6 (H-2b) mice.[3][4]

Experimental Workflow: The Path to Epitope Discovery

The logical process for identifying the NP (366-374) epitope is outlined below. This workflow represents a foundational method in T-cell epitope discovery.

Quantitative Data Summary

The NP (366-374) epitope is characterized by its high affinity for the murine MHC class I molecule H-2Db and its ability to elicit a robust CD8+ T-cell response, making it an immunodominant epitope in influenza-infected C57BL/6 mice.[5][6]

Table 1: HLA/MHC Binding Affinity

| Peptide Sequence | MHC Allele | Binding Affinity (IC50) | Measurement Method |

| ASNENMETM | H-2Db | ~5 nM | Competitive ELISA / Mass Spectrometry |

Note: IC50 values can vary between studies based on the specific assay conditions.

Table 2: T-Cell Activation and Cytokine Production

| Stimulus | T-Cell Population | Assay | Result |

| NP (366-374) peptide | Splenocytes from influenza-infected C57BL/6 mice | IFN-γ ELISpot | ~200-500 Spot Forming Cells / 10^6 cells |

| NP (366-374) peptide | CD8+ T-cells from influenza-infected C57BL/6 mice | Intracellular Cytokine Staining (ICS) for IFN-γ | 5-15% of CD8+ T-cells are IFN-γ positive |

| H-2Db-NP(366-374) Tetramer | Lymphocytes from BAL of influenza-infected mice | Flow Cytometry | Up to 12.5% of CD8+ T-cells are tetramer positive |

Note: These values are representative and can vary depending on the influenza virus strain, infection dose, and time point of analysis.

Key Experimental Protocols

The following are detailed methodologies for cornerstone experiments used in the characterization of the NP (366-374) epitope.

IFN-γ ELISpot Assay

This assay quantifies the frequency of antigen-specific, IFN-γ-secreting T-cells.

Materials:

-

96-well PVDF membrane plates

-

Anti-mouse IFN-γ capture antibody

-

Biotinylated anti-mouse IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

-

AP or HRP substrate (e.g., BCIP/NBT or AEC)

-

RPMI 1640 medium, FBS, Penicillin-Streptomycin, 2-Mercaptoethanol

-

NP (366-374) peptide

-

Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected mice

Procedure:

-

Plate Coating: Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with RPMI medium containing 10% FBS for 2 hours at 37°C.

-

Cell Plating: Prepare a single-cell suspension of splenocytes. Add 2x10^5 to 5x10^5 cells per well.

-

Stimulation: Add the NP (366-374) peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include negative control (no peptide) and positive control (e.g., Concanavalin A) wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Lyse the cells and wash the plate. Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plate and add Streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.

-

Spot Development: Wash the plate and add the substrate. Monitor for the development of spots.

-

Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader.

HLA/MHC Class I Peptide Binding Assay

This assay measures the binding affinity of a peptide to a specific MHC class I molecule, often in a competitive format.

Materials:

-

Purified, soluble H-2Db molecules

-

A high-affinity, fluorescently or radioactively labeled reference peptide for H-2Db

-

NP (366-374) peptide (unlabeled competitor)

-

Assay buffer (e.g., PBS with a protease inhibitor cocktail)

-

96-well plates

-

Filter plates or other method to separate bound from free peptide

-

Fluorometer or scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, create a dilution series of the unlabeled NP (366-374) peptide.

-

Competition: Add a fixed, low concentration of the labeled reference peptide to all wells.

-

MHC Addition: Add a fixed concentration of purified H-2Db molecules to all wells.

-

Incubation: Incubate the mixture for 2-48 hours at room temperature to allow binding to reach equilibrium.

-

Separation: Separate the MHC-peptide complexes from the free peptide. This can be achieved by capturing the complexes on a filter plate.

-

Quantification: Measure the amount of labeled reference peptide bound to the MHC molecules in each well.

-

Data Analysis: Plot the signal from the labeled peptide against the concentration of the competitor NP (366-374) peptide. Calculate the IC50 value, which is the concentration of the NP (366-374) peptide required to inhibit 50% of the binding of the labeled reference peptide.

T-Cell Receptor Signaling Pathway

The recognition of the NP (366-374) peptide presented by H-2Db on an antigen-presenting cell (APC) by a specific CD8+ T-cell initiates a complex intracellular signaling cascade, leading to T-cell activation.

This cascade begins with the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex by Lck. This creates docking sites for ZAP-70, which is then also phosphorylated and activated by Lck.[7][8] Activated ZAP-70 phosphorylates key downstream adaptors, including LAT (Linker for Activation of T-cells) and SLP-76, leading to the formation of a large signaling complex.[7][9] This ultimately results in the activation of transcription factors such as NFAT, AP-1, and NF-κB, driving the expression of genes critical for T-cell effector functions, including cytokine production (e.g., IFN-γ) and cytotoxicity.[8]

References

- 1. The epitopes of influenza nucleoprotein recognized by cytotoxic T lymphocytes can be defined with short synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic T lymphocytes recognize influenza haemagglutinin that lacks a signal sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of synthetic peptides of influenza nucleoprotein to define epitopes recognized by class I-restricted cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. H2-Db | Influenza A NP 366-374 | ASNENMETM | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]

- 5. Quantification of epitope abundance reveals the effect of direct and cross-presentation on influenza CTL responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Previously Unrecognized H-2Db-Restricted Peptide Prominent in the Primary Influenza A Virus-Specific CD8+ T-Cell Response Is Much Less Apparent following Secondary Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | CD28 shapes T cell receptor signaling by regulating Lck dynamics and ZAP70 activation [frontiersin.org]

- 8. A Story of Kinases and Adaptors: The Role of Lck, ZAP-70 and LAT in Switch Panel Governing T-Cell Development and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PMC [pmc.ncbi.nlm.nih.gov]

MHC Class I Restriction of Influenza NP (366-374): A Technical Guide for Researchers

An in-depth examination of the immunodominant influenza A virus nucleoprotein (NP) epitope, NP (366-374), providing researchers, scientists, and drug development professionals with a comprehensive technical resource on its MHC class I restriction, T-cell recognition, and the experimental methodologies used in its study.

The influenza A virus nucleoprotein (NP) is a critical target for the host's cell-mediated immune response. Within this protein, the amino acid sequence 366-374 (ASNENMETM) constitutes an immunodominant epitope in individuals and mice expressing the H-2Db MHC class I molecule.[1][2][3][4] This epitope is highly conserved across various influenza A strains, making it a key focus for the development of universal influenza vaccines. Understanding the intricacies of its presentation by MHC class I molecules and subsequent recognition by cytotoxic T lymphocytes (CTLs) is paramount for advancing these therapeutic strategies.

This technical guide provides a consolidated overview of the quantitative data, experimental protocols, and biological pathways central to the study of NP (366-374) MHC class I restriction.

Quantitative Analysis of NP (366-374) Recognition

The interaction between the NP (366-374) peptide and the H-2Db MHC class I molecule, along with the resulting T-cell response, has been extensively quantified. The following tables summarize key data points from the literature, offering a comparative view of binding affinities, structural interactions, and the magnitude of the immune response.

Table 1: NP (366-374) Peptide and H-2Db Interaction

| Parameter | Description | Value | Reference |

| Peptide Sequence | The amino acid sequence of the immunodominant epitope. | ASNENMETM | [4] |

| MHC Restriction | The specific MHC class I molecule that presents this peptide. | H-2Db | [1] |

| Anchor Residues | Amino acid residues of the peptide that anchor it within the MHC binding groove. | P5-Asparagine (Asn), P9-Methionine (Met) | [1][5] |

| Semi-Anchor Residue | A residue that contributes to binding but is also partially exposed. | P3-Aspartic Acid (Asp) | [5] |

| T-Cell Receptor (TCR) Contact Residues | Peptide residues exposed on the surface of the MHC molecule for TCR interaction. | P4-Glutamic Acid (Glu), P6-Methionine (Met), P7-Glutamic Acid (Glu), P8-Threonine (Thr) | [5] |

| Thermal Stability (Tm) | The melting temperature of the DbNP366 complex, indicating its stability. | 51.8 ± 0.7 °C | [5] |

Table 2: Cellular Immune Response to NP (366-374)

| Metric | Description | Value | Experimental Context | Reference |

| Primary CD8+ T-cell Response | Percentage of NP(366-374)-specific CD8+ T-cells in bronchoalveolar lavage (BAL) fluid after initial infection. | Approximately 12.5% | C57BL/6 mice infected with A/HKx31 influenza virus. | [2] |

| Secondary CD8+ T-cell Response | Percentage of NP(366-374)-specific CD8+ T-cells in BAL fluid after a secondary challenge. | Approximately 70% | A/PR8/34-primed C57BL/6 mice challenged with A/HKx31. | [2] |

| Baseline Human T-cell Response | Frequency of IFN-γ secreting cells in response to NP(366-374) in healthy human donors. | 188 - 320 Spot Forming Units (SFU) / 106 Peripheral Blood Mononuclear Cells (PBMCs) | ELISpot assay on human PBMCs. | [6] |

| Vaccine-Induced T-cell Response | Percentage of cytokine-producing CD8+ effector memory T-cells after immunization. | 15.07 ± 2.77% (full length NS1) vs. 26.86 ± 1.72% (truncated NS1) | C57BL/6 mice immunized with different A/PR8 influenza strains. | [7] |

Key Experimental Protocols

The characterization of the NP (366-374) epitope has been facilitated by a range of immunological assays. This section outlines the detailed methodologies for three fundamental experiments.

Peptide-MHC Binding Assay

This assay quantifies the binding affinity of a peptide to a specific MHC molecule. A common method is a competition assay using fluorescence polarization.

Methodology:

-

Reagents and Preparation: Solubilized and purified H-2Db molecules, a fluorescently labeled high-affinity control peptide, and the unlabeled NP (366-374) test peptide are required.

-

Competition Reaction: A fixed concentration of H-2Db and the fluorescent probe peptide are incubated with serial dilutions of the NP (366-374) peptide in a 96-well plate.

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

-

Fluorescence Polarization Measurement: The fluorescence polarization is measured using a plate reader. The binding of the large MHC molecule to the small fluorescent peptide slows its rotation, increasing the polarization value.

-

Data Analysis: The concentration of the NP (366-374) peptide that inhibits 50% of the fluorescent probe binding (IC50) is calculated to determine its relative binding affinity.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells, such as IFN-γ-producing T-cells specific for the NP (366-374) epitope.[6]

Methodology:

-

Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

-

Cell Plating and Stimulation: A single-cell suspension of PBMCs or splenocytes is added to the wells. The cells are stimulated with the NP (366-374) peptide (typically at 1-10 µg/mL).[8] Negative (no peptide) and positive (mitogen) controls are included.

-

Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO2 incubator, allowing cytokine secretion and capture by the antibody on the membrane.[8]

-

Detection: The cells are washed away, and a biotinylated detection antibody specific for a different epitope on the cytokine is added.

-

Enzyme Conjugation and Substrate Addition: A streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase) is added, followed by a precipitating substrate.

-

Spot Formation and Analysis: Each spot that forms represents a single cytokine-secreting cell. The spots are counted using an automated ELISpot reader.

Cytotoxicity Assay

This assay measures the ability of CTLs to kill target cells presenting the NP (366-374) epitope. The chromium-51 (B80572) (51Cr) release assay is a classic method.

Methodology:

-

Target Cell Preparation: H-2Db-expressing target cells are labeled with 51Cr, which is retained in the cytoplasm of intact cells.

-

Peptide Pulsing: The 51Cr-labeled target cells are incubated with the NP (366-374) peptide to allow for its presentation on their MHC class I molecules.

-

Co-culture: The peptide-pulsed target cells are co-cultured with NP (366-374)-specific CTLs (effector cells) at various effector-to-target ratios.

-

Incubation: The co-culture is incubated for 4-6 hours to allow for CTL-mediated killing.

-

Supernatant Harvesting and Measurement: The amount of 51Cr released into the supernatant upon cell lysis is quantified using a gamma counter.

-

Calculation of Specific Lysis: The percentage of specific lysis is calculated by comparing the 51Cr release in the presence of CTLs to the spontaneous release (no CTLs) and maximum release (detergent-lysed cells).

Visualizing the Pathways and Workflows

Diagrammatic representations of complex biological processes and experimental procedures are invaluable for comprehension and communication.

MHC Class I Antigen Presentation Pathway for NP (366-374)

This diagram illustrates the intracellular journey of the NP (366-374) epitope from viral protein synthesis to its presentation on the cell surface.

Caption: Intracellular pathway of influenza NP (366-374) presentation.

Experimental Workflow for ELISpot Assay

This flowchart provides a step-by-step visual guide to the ELISpot assay protocol.

Caption: A streamlined workflow of the ELISpot assay.

References

- 1. pnas.org [pnas.org]

- 2. A Previously Unrecognized H-2Db-Restricted Peptide Prominent in the Primary Influenza A Virus-Specific CD8+ T-Cell Response Is Much Less Apparent following Secondary Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Protective Efficacy of Cross-Reactive CD8+ T Cells Recognising Mutant Viral Epitopes Depends on Peptide-MHC-I Structural Interactions and T Cell Activation Threshold | PLOS Pathogens [journals.plos.org]

- 6. Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced CD8 + T-cell response in mice immunized with NS1-truncated influenza virus – ScienceOpen [scienceopen.com]

- 8. Epitope specific T‐cell responses against influenza A in a healthy population - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the T-Cell Response: An In-depth Technical Guide to the Immunodominance Hierarchy of Influenza NP Epitopes

For Immediate Release

This technical guide provides a comprehensive overview of the immunodominance hierarchy of cytotoxic T-lymphocyte (CTL) epitopes derived from the influenza A virus nucleoprotein (NP). Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative specifics of T-cell responses, details the experimental methodologies used for their characterization, and visualizes the complex biological pathways and workflows involved. Understanding the principles of immunodominance is critical for the rational design of next-generation, T-cell-based universal influenza vaccines.

Executive Summary

The influenza virus nucleoprotein (NP) is a highly conserved internal protein, making it a prime target for cross-reactive T-cell immunity. However, the CD8+ T-cell response is not evenly distributed across all potential epitopes within NP. Instead, a distinct immunodominance hierarchy is established, where a few specific epitopes elicit the most robust responses. This hierarchy is a complex interplay of factors including the host's genetic background (MHC/HLA alleles), the intrinsic properties of the epitopes themselves, and the dynamics of antigen processing and presentation. This guide summarizes the key immunodominant NP epitopes in both human and murine systems, provides detailed protocols for their analysis, and illustrates the underlying biological processes.

Data Presentation: Quantitative Immunodominance of Influenza NP Epitopes

The magnitude of the CD8+ T-cell response to various influenza NP epitopes is a critical factor in determining their potential as vaccine candidates. The following tables summarize quantitative data on the immunodominance hierarchy in human and murine models.

Human CD8+ T-Cell Responses to Influenza NP Epitopes

The immunodominance of NP epitopes in humans is highly dependent on the individual's Human Leukocyte Antigen (HLA) type. In some HLA-A2 positive individuals, the response to the well-characterized matrix protein 1 (M1) epitope, M158-66, is subdominant to responses against various NP epitopes.[1]

| HLA Allele | Epitope Sequence | Peptide Position | Response Magnitude (% of total CD8+ T-cells or relative dominance) | Reference |

| HLA-B1501 | FQGRGVPIIV | NP140–150 | Immunodominant over M158-66 in some HLA-A2+ donors | [1] |

| HLA-B1801 | LPRRSGAAGA | NP219–228 | Immunodominant in specific donors | [1] |

| HLA-B3503 | LPFEKSTVMA | NP336–344 | Immunodominant, with responses 2-3 times more abundant than to M158-66 in certain individuals | [1] |

| HLA-B1501 | KTGGPIYRR | NP404–412 | Immunodominant in specific donors | [1] |

| HLA-B0702 | LPRRSGAAGA | NP418-426 | Immunodominant, presented by multiple B7 supertype members | [2] |

| HLA-B51 | LPRRSGAAGA | NPDAT | Elicited strong CD8+ T-cell responses, reaching up to 17.2% of specific T-cells after in vitro stimulation | [3] |

Murine CD8+ T-Cell Responses to Influenza NP Epitopes

Inbred mouse strains have been instrumental in dissecting the mechanisms of immunodominance. The C57BL/6 (H-2b) and BALB/c (H-2d) strains are the most extensively studied models.

| Mouse Strain | MHC Restriction | Epitope Sequence | Peptide Position | Response Magnitude (% of total CD8+ T-cells or relative dominance) | Reference | |---|---|---|---|---| | C57BL/6 | H-2Db | ASNENMETM | NP366–374 | Immunodominant, constituting up to 80-90% of the secondary influenza-specific CD8+ T-cell response.[4] During a primary response, it is co-dominant with the PA224–233 epitope.[5] |[4][5] | | BALB/c | H-2Kd | TYQRTRALV | NP147–155 | Immunodominant, generating robust IFN-γ responses in ELISpot assays.[6][7] |[6][7] |

Experimental Protocols

Accurate quantification and characterization of epitope-specific T-cell responses are paramount. The following are detailed methodologies for key experiments cited in the study of influenza NP immunodominance.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

Objective: To quantify the frequency of antigen-specific, cytokine-secreting T-cells at the single-cell level.

Methodology:

-

Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with RPMI medium containing 10% fetal bovine serum for at least 1 hour at 37°C.

-

Cell Plating: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs). Add 2 x 105 to 5 x 105 cells per well.

-

Stimulation: Add the synthetic NP peptide of interest (typically at 1-10 µg/mL) or a positive control (e.g., Concanavalin A) to the respective wells. Include a negative control (medium with DMSO).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plate and add streptavidin conjugated to alkaline phosphatase (ALP) or horseradish peroxidase (HRP). Incubate for 1 hour.

-

Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT for ALP). Stop the reaction when distinct spots emerge.

-

Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

Objective: To identify and phenotype cytokine-producing T-cells in response to specific antigens.

Methodology:

-

Cell Stimulation: Stimulate 1-2 x 106 PBMCs or splenocytes with the NP peptide (1-5 µg/mL) in the presence of co-stimulatory molecules (e.g., anti-CD28/CD49d) for 6 hours at 37°C. For the last 4-5 hours, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.

-

Surface Staining: Wash the cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD8, CD44) for 30 minutes on ice.

-

Fixation and Permeabilization: Wash the cells and fix them with a formaldehyde-based fixation buffer for 20 minutes at room temperature. Subsequently, permeabilize the cells using a saponin-based permeabilization buffer.

-

Intracellular Staining: Stain the permeabilized cells with a fluorescently-conjugated anti-IFN-γ antibody (or other cytokines of interest) for 30 minutes at room temperature.

-

Acquisition: Wash the cells and acquire the data on a flow cytometer.

-

Analysis: Gate on the CD8+ T-cell population and quantify the percentage of cells expressing IFN-γ in response to the peptide stimulation.

MHC Class I Tetramer Staining

Objective: To directly visualize and quantify antigen-specific CD8+ T-cells using fluorescently labeled peptide-MHC complexes.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension of PBMCs or splenocytes.

-

Tetramer Staining: Resuspend 1-2 x 106 cells in FACS buffer and add the fluorescently-labeled MHC class I tetramer folded with the specific NP epitope of interest. Incubate for 30-60 minutes at room temperature or 37°C in the dark.

-

Surface Staining: Add fluorescently-conjugated antibodies against surface markers (e.g., CD8, CD44) and incubate for 30 minutes on ice.

-

Washing: Wash the cells with FACS buffer.

-

Acquisition: Acquire the data on a flow cytometer.

-

Analysis: Gate on the lymphocyte and CD8+ populations, then quantify the percentage of tetramer-positive cells.

Visualizations: Pathways and Workflows

MHC Class I Antigen Processing and Presentation Pathway for Influenza NP

The generation of NP-derived epitopes for presentation to CD8+ T-cells follows the classical MHC class I pathway. This involves the proteasomal degradation of newly synthesized viral proteins, transport of the resulting peptides into the endoplasmic reticulum, and loading onto MHC class I molecules.

References

- 1. pnas.org [pnas.org]

- 2. HLA class I molecules consistently present internal influenza epitopes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. A virus-specific CD8+ T cell immunodominance hierarchy determined by antigen dose and precursor frequencies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential Antigen Presentation Regulates the Changing Patterns of CD8+ T Cell Immunodominance in Primary and Secondary Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. journals.asm.org [journals.asm.org]

The Role of Influenza Nucleoprotein Epitope (366-374) in Cross-Protective Immunity

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The extreme variability of influenza virus surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), necessitates the annual reformulation of seasonal vaccines and poses a significant challenge in developing broadly protective or "universal" influenza vaccines. Research has increasingly focused on conserved viral proteins as targets for inducing cross-protective immunity. Among these, the nucleoprotein (NP) is highly conserved across influenza A subtypes.[1][2] This guide focuses on the specific H-2Db-restricted epitope NP366-374, an immunodominant target for CD8+ cytotoxic T lymphocytes (CTLs) in C57BL/6 mouse models, which are crucial for viral clearance and protection against heterosubtypic influenza strains.[3][4] We will explore the mechanism of action, present quantitative data on its protective efficacy, detail key experimental protocols for its study, and discuss its implications for next-generation vaccine design.

Introduction: The Quest for a Universal Influenza Vaccine

Seasonal influenza vaccines primarily elicit humoral responses against the variable HA and NA proteins, offering limited protection against antigenically distinct strains.[5] When vaccine-induced antibodies fail to neutralize an emerging or mismatched virus, cell-mediated immunity, particularly through virus-specific cytotoxic T lymphocytes (CTLs), becomes the primary defense for controlling viral replication.[5] These CTLs often target highly conserved internal viral proteins, such as the matrix 1 (M1) and nucleoprotein (NP).[3][4] The NP366-374 epitope has been identified as a key target for CTLs, playing a significant role in heterosubtypic immunity, which is the protection against different influenza A subtypes.[3][4] Understanding the cellular and molecular mechanisms governing the NP366-374 response is paramount for developing T-cell-based universal influenza vaccines.

The NP366-374 Epitope: A Conserved and Immunodominant Target

In C57BL/6 (H-2b) mice, the CD8+ T cell response to influenza A virus infection is predominantly directed against epitopes from the nucleoprotein and acid polymerase, specifically NP366–374 (ASNENMETM) and PA224–233, both presented by the MHC class I molecule H-2Db.[6][7] While both epitopes elicit strong primary responses, the NP366–374-specific CD8+ T cells dominate the secondary (memory) response, highlighting their crucial role in long-term immunity.[4][6] The sequence of the NP366-374 epitope is well-conserved among many influenza A viruses, making it an attractive target for a universal vaccine.[3]

Mechanism of Action: CD8+ T-Cell Activation

The cross-protective immunity conferred by the NP366-374 epitope is mediated by CD8+ T cells. The pathway begins with the infection of a host cell, typically an antigen-presenting cell (APC) like a dendritic cell.

-

Viral Entry & Replication: The influenza virus enters the host cell, and its RNA, including the segment encoding NP, is released into the cytoplasm for replication.

-

Protein Synthesis & Degradation: Viral NP is synthesized. A fraction of this protein is degraded into smaller peptides by the proteasome in the cytoplasm.

-

Peptide Transport: The resulting peptides, including the NP366-374 epitope, are transported into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing (TAP).

-

MHC Class I Loading: Inside the ER, the NP366-374 peptide is loaded onto a newly synthesized MHC class I molecule (H-2Db in this model).

-

Surface Presentation: The stable peptide-MHC complex is transported to the cell surface.

-

T-Cell Recognition & Activation: A naive CD8+ T cell with a T-cell receptor (TCR) specific for the NP366-374/H-2Db complex recognizes and binds to it. This interaction, along with co-stimulatory signals, activates the T cell.

-

Clonal Expansion & Differentiation: The activated CD8+ T cell undergoes massive proliferation and differentiates into effector cytotoxic T lymphocytes (CTLs) and memory T cells. Effector CTLs can then identify and kill virus-infected cells, controlling the spread of the infection.

Quantitative Evidence for NP366-374-Mediated Cross-Protection

The protective role of NP366-374-specific T cells is supported by extensive quantitative data from murine models. The frequency and function of these cells correlate directly with improved outcomes following a heterosubtypic viral challenge.

Data Presentation

Table 1: Frequency of NP366-374-Specific CD8+ T Cells in Response to Infection or Vaccination

| Model/Condition | Tissue | % of CD8+ T Cells | Key Finding | Reference |

| Secondary Challenge (PR8-primed, HKx31-challenged) | Spleen | Up to 30% | Massive increase in the NP366-374-specific population during a recall response. | [8] |

| Secondary Challenge (PR8-primed, HKx31-challenged) | BAL Fluid | ~70% | The NP366-374-specific T cell set dominates the response in the lungs following a secondary challenge. | [4] |

| Primary Infection (High Dose) | Spleen/LN/Lung | Significantly increased | The frequency of NP-specific CD8+ T cells is proportional to the primary infection virus dose. | [3] |

| OVX836 Vaccine Immunization | Spleen & Lung | Significantly higher | A heptameric NP vaccine (OVX836) induced higher T-cell responses than wild-type NP vaccination. | [9] |

| A/PR8/NS124 Virus Immunization (7.0 log TCID50) | Spleen | 26.86 ± 1.72% | A virus with truncated NS1 protein enhances the CD8+ T-cell response to the NP366-374 epitope. | [10] |

Table 2: Efficacy of NP366-374-Mediated Protection

| Study Type | Metric | Result | Key Correlate | Reference |

| Heterosubtypic Challenge | Lung Viral Titers | Significant, dose-dependent reduction in viral titers 5 days post-challenge compared to naive mice. | Correlated with increased frequencies of pre-existing NP-specific CD8+ T cells. | [3] |

| Heterosubtypic Challenge | Morbidity & Survival | Lower morbidity and enhanced survival. | Correlated with a high frequency of NP-specific CD8+ T cells. | [3] |

| Adoptive Transfer | Lung Viral Titers | Mice receiving T cells from high-dose virus recipients had lower viral titers than those from low-dose recipients. | Demonstrates that both the quantity and quality (functional programming) of T cells are critical for protection. | [3] |

| OVX836 Vaccine Cytotoxicity Assay | In vitro Killing | ~35% (Lung-isolated T-cells) and ~25% (Spleen-isolated T-cells) specific killing of target cells. | The OVX836 vaccine induces NP-specific cytotoxic CD8+ T cells in both the lung and spleen. | [9] |

| Aged Mice Challenge | Viral Clearance | Aged mice that cleared the virus had 5-15% NP366-374-specific CD8 T cells; non-clearers had <5%. | Impaired response to the NP366-374 epitope correlates with decreased ability to eliminate the virus. | [11] |

Key Experimental Methodologies

The characterization of the NP366-374-specific T-cell response relies on a set of well-established immunological assays.

General Experimental Workflow

A typical workflow to assess T-cell mediated cross-protection in a mouse model involves immunization or primary infection, a waiting period to establish memory, a heterosubtypic challenge, and subsequent analysis of immune responses and protection.

IFN-γ ELISpot Assay Protocol

This assay quantifies the frequency of antigen-specific, cytokine-secreting T cells.

-

Plate Coating: 96-well ELISpot plates are coated with an anti-IFN-γ capture antibody and incubated overnight at 4°C.

-

Cell Preparation: Lymphocytes are isolated from the spleen or lungs of immunized/infected mice. Red blood cells are lysed.

-

Plating: Cells are plated at a density of 2-3 x 105 cells per well.

-

Stimulation: Cells are stimulated with the NP366-374 peptide (typically at 2-10 µg/mL) for 18-24 hours at 37°C.[12] Control wells include cells with no peptide (negative) and cells with a mitogen like PHA (positive).

-

Detection: After incubation, cells are washed away. A biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).

-

Development: A substrate is added that produces an insoluble colored spot at the site of cytokine secretion.

-

Analysis: The spots are counted using an automated ELISpot reader. Results are expressed as Spot-Forming Cells (SFC) per million plated cells.

Flow Cytometry: Tetramer and Intracellular Cytokine Staining (ICS)

Flow cytometry provides data on the frequency, phenotype, and function of NP366-374-specific T cells.

-

Cell Preparation: Isolate single-cell suspensions from tissues.

-

For Tetramer/Pentamer Staining:

-

Cells are incubated with fluorescently-labeled MHC Class I tetramers or pentamers folded with the NP366-374 peptide (e.g., H-2Db-NP366-374-PE).[8][9] This directly identifies T cells with TCRs that bind the specific peptide-MHC complex.

-

Cells are then stained with fluorescently-labeled antibodies against surface markers like CD8, CD44 (activation), and CD62L (memory phenotype).[3]

-

-

For Intracellular Cytokine Staining (ICS):

-

Cells are stimulated in vitro with the NP366-374 peptide for ~6 hours in the presence of a protein transport inhibitor like Brefeldin A.[9][13] This traps cytokines inside the cell.

-

Cells are first stained for surface markers (e.g., CD8).

-

They are then fixed and permeabilized.

-

Finally, cells are stained with fluorescently-labeled antibodies against intracellular cytokines like IFN-γ and TNF-α.

-

-

Data Acquisition & Analysis: Stained cells are analyzed on a flow cytometer. Data is gated to identify the CD8+ T-cell population and then quantify the percentage of cells that are tetramer-positive or cytokine-positive.

In Vivo Cytotoxicity Assay

This assay measures the killing capacity of effector T cells in vivo.

-

Target Cell Preparation: Splenocytes from naive mice are split into two populations.

-

Target Population: Labeled with a high concentration of a fluorescent dye (e.g., CFSEhigh) and pulsed with the NP366-374 peptide.

-

Control Population: Labeled with a low concentration of the dye (CFSElow) and left unpulsed or pulsed with an irrelevant peptide.

-

-

Adoptive Transfer: The two populations are mixed in a 1:1 ratio and injected intravenously into immunized/infected recipient mice.

-

Analysis: After several hours to a day, lymphocytes are harvested from the recipients' spleens.

-

Quantification: The ratio of CFSEhigh to CFSElow cells is determined by flow cytometry. A reduction in this ratio in immunized mice compared to naive controls indicates specific killing of the target cells. The percentage of specific lysis is calculated from this ratio.[9]

Factors Influencing the NP366-374 Response

The dominance and protective efficacy of the NP366-374 response can be influenced by several factors, including the mode of antigen presentation and natural variations in the epitope sequence.

Differential Antigen Presentation

The immunodominance hierarchy of T-cell responses can shift between primary and secondary infections. This is partly explained by which cell types present the antigens. Studies have shown that both dendritic cells (DCs) and non-dendritic cells (like epithelial cells) can present the NP366-374 epitope.[6] In contrast, the co-dominant PA224-233 epitope is presented effectively only by DCs.[6] During a secondary infection, the abundance of infected non-dendritic cells presenting NP366-374 creates a competitive advantage for the reactivation and expansion of NP366-374-specific memory T cells, contributing to its dominance in the recall response.[6][14]

Implications for Universal Vaccine Development

The robust, cross-protective, and dominant memory response to the conserved NP366-374 epitope makes it a prime candidate for inclusion in universal influenza vaccine formulations.

-

T-Cell Centric Vaccines: Strategies are moving beyond antibody-based approaches to design vaccines that specifically elicit strong and durable T-cell responses. The NP366-374 epitope is a key component of this strategy.[15]

-

Adjuvant and Delivery Systems: The immunogenicity of peptide-based vaccines can be enhanced. For example, using an adenoviral vector to express the epitope or conjugating the peptide to carrier proteins can generate potent CTL responses sufficient for protection, even in the absence of antibodies.[3][15] Similarly, adjuvants like gp96 can broaden T-cell responses to conserved epitopes.[16]

-

Addressing Epitope Variation: While highly conserved, minor variations in the NP366-374 sequence exist across different viral strains.[17] Vaccine design must consider the extent to which vaccine-induced T cells can cross-react with these natural variants, as this can significantly impact protective efficacy.[18][19]

Conclusion

The influenza nucleoprotein epitope NP366-374 stands out as a critical target for CD8+ T cell-mediated cross-protection against diverse influenza A strains. Its conservation, immunodominance in recall responses, and the direct correlation between the frequency of NP366-374-specific T cells and protective outcomes underscore its importance. By leveraging detailed immunological assays and understanding the nuances of its presentation, researchers can better harness this epitope's potential. Continued focus on optimizing the induction of potent and durable T-cell responses to NP366-374 and other conserved epitopes is a cornerstone of the strategy to develop a truly universal influenza vaccine.

References

- 1. Highly Conserved Influenza T cell epitopes Induce Broadly Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conserved epitopes of influenza A virus inducing protective immunity and their prospects for universal vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Evolutionary conservation and positive selection of influenza A nucleoprotein CTL epitopes for universal vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. Protection and compensation in the influenza virus-specific CD8+ T cell response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Frontiers | OVX836 Heptameric Nucleoprotein Vaccine Generates Lung Tissue-Resident Memory CD8+ T-Cells for Cross-Protection Against Influenza [frontiersin.org]

- 10. scienceopen.com [scienceopen.com]

- 11. CD8 T Cell Responses to Influenza Virus Infection in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring Cellular Immunity to Influenza: Methods of Detection, Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Quantification of epitope abundance reveals the effect of direct and cross-presentation on influenza CTL responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. mdpi.com [mdpi.com]

- 18. Protective Efficacy of Cross-Reactive CD8+ T Cells Recognising Mutant Viral Epitopes Depends on Peptide-MHC-I Structural Interactions and T Cell Activation Threshold | PLOS Pathogens [journals.plos.org]

- 19. researchgate.net [researchgate.net]

The Enduring Target: A Technical Guide to the Conservation of the Influenza NP (366-374) Epitope

For Immediate Release

A Deep Dive into the NP (366-374) Epitope: A Cornerstone for Universal Influenza Vaccine Development

This technical guide offers an in-depth analysis of the conservation of the influenza nucleoprotein (NP) epitope spanning amino acids 366-374 (ASNENMETM). This region is a critical target for cytotoxic T lymphocyte (CTL) responses and a focal point for the development of universal influenza vaccines. This document is intended for researchers, scientists, and drug development professionals actively engaged in influenza research and vaccine design.

Executive Summary

The influenza virus's ability to rapidly evolve through antigenic drift and shift poses a continuous challenge to public health, necessitating the annual reformulation of seasonal vaccines. Universal vaccine strategies aim to overcome this by targeting highly conserved regions of the virus that are less prone to mutation. The internal nucleoprotein (NP) is a prime candidate, as it is significantly more conserved across influenza A strains than the surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA).[1] This guide provides a comprehensive overview of the conservation profile of the immunodominant CD8+ T-cell epitope NP (366-374), details the experimental protocols for its characterization, and visualizes the associated biological pathways and research workflows.

Data on the Conservation of NP (366-374) Epitope

The NP (366-374) epitope, with the canonical sequence Alanine-Serine-Asparagine-Glutamic acid-Asparagine-Methionine-Glutamic acid-Threonine-Methionine (ASNENMETM), is a well-documented, immunodominant H-2Db-restricted epitope in murine models, making it one of the most extensively studied T-cell epitopes for influenza A.[2] While the NP protein is highly conserved overall (approximately 89% identity among influenza A sequences), the NP (366-374) epitope itself exhibits naturally occurring variations.[1]

A comprehensive analysis of 995 influenza A virus NP amino acid sequences from human, avian, and swine hosts identified ten common variants of the NP (366-374) epitope. The canonical ASNENMETM sequence represents the wild type found in the H3N2 X31 lab strain. These variations are critical for vaccine designers to consider, as they can impact the efficacy of a T-cell based immune response.

Table 1: Naturally Occurring Variants of the Influenza A NP (366-374) Epitope [1]

| Virus Strain/Subtype Example | Host(s) | Epitope Sequence (Residues 366-374) | Variation from Wild Type (ASNENMETM) |

| X31 (H3N2) | Mouse-adapted | A S N E N M E T M | Wild Type |

| A/NT/60/1968 (H3N2) | Human | A S N E N M D A M | E→D, T→A |

| A/Hong Kong/127/1982 (H3N2) | Human | A S N E N V E T M | M→V |

| A/Memphis/102/1972 (H3N2) | Human | A S N E N M D T M | E→D |

| A/Memphis/6/1990 (H3N2) | Human | A S N E N M D N M | E→D, T→N |

| A/Hong Kong/156/1997 (H5N1) | Avian/Human | A S N E N V E A M | M→V, T→A |

| A/Vietnam/1203/2004 (H5N1) | Avian/Human | A S N E N M E A M | T→A |

| A/duck/Guangxi/1793/2004 (H5N1) | Avian | A S N E N L E T M | M→L |

| A/chicken/Guiyang/3570/2005 (H5N1) | Avian | A S N E N I E T M | M→I |

| A/chicken/Korea/S1/2003 (H9N2) | Avian | A S N E N T E T M | M→T |

Conservation across Influenza Types:

-

Influenza A: As detailed above, the epitope is highly, but not perfectly, conserved. The identified variations are crucial for the design of broadly reactive T-cell-based vaccines.

-

Influenza B: The nucleoprotein of Influenza B virus shares only about 37% amino acid homology with its Influenza A counterpart.[3] This significant divergence means the specific ASNENMETM epitope is not conserved in Influenza B viruses.

-

Influenza C & D: Similarly, the NP sequences of Influenza C and D viruses are distinct from Influenza A, and they do not conserve the NP (366-374) epitope.[4]

Experimental Protocols

The characterization of T-cell epitopes like NP (366-374) involves a multi-step process, from computational analysis to in-vitro immunological assays.

Sequence Conservation Analysis

This protocol outlines the bioinformatic approach to determine the conservation of a specific epitope.

-

Data Retrieval: Obtain a comprehensive set of influenza nucleoprotein sequences from public databases such as the NCBI Influenza Virus Resource or the Influenza Research Database (IRD).[5][6] Filter sequences by virus type, subtype, host, and year of isolation to create a relevant dataset.

-

Multiple Sequence Alignment (MSA): Align the retrieved protein sequences using a robust MSA tool like MAFFT or ClustalW.[1][5] This step is crucial for comparing the specific epitope region (e.g., residues 366-374) across all strains.

-

Conservation Calculation: Analyze the alignment at the epitope's specific positions. Calculate the frequency of each amino acid at each position to identify the consensus sequence and any variants. Conservation can be quantified using scoring algorithms that measure sequence polymorphism.

-

Database Cross-Reference: Utilize resources like the Immune Epitope Database (IEDB) to find existing data on the epitope's immunogenicity, host recognition, and known variants.[7][8]

IFN-γ ELISpot Assay

The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells, such as T-cells responding to a specific epitope.

-

Plate Coating: Coat a 96-well PVDF-membrane plate with a capture antibody specific for Interferon-gamma (IFN-γ). Incubate overnight at 4°C.

-

Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from immunized or infected subjects using a density gradient centrifugation method.

-

Stimulation: Add the prepared PBMCs to the coated plate. Stimulate the cells by adding the synthetic NP (366-374) peptide epitope at a predetermined concentration (e.g., 2 µg/mL). Include positive (e.g., phytohemagglutinin) and negative (no peptide) controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator. This allows activated T-cells to secrete IFN-γ, which is captured by the antibodies on the membrane.

-

Detection: Wash the plate to remove cells. Add a biotinylated detection antibody for IFN-γ, followed by an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

-

Development: Add a substrate solution that precipitates upon enzymatic action, forming a visible spot at the location of each cytokine-secreting cell.

-

Analysis: Wash and dry the plate. Count the spots using an automated ELISpot reader. The results are expressed as Spot-Forming Units (SFU) per million cells.

Intracellular Cytokine Staining (ICS) with Flow Cytometry

ICS is a powerful technique to identify, phenotype, and quantify cytokine-producing cells at a single-cell level.

-

Cell Stimulation: Stimulate PBMCs or splenocytes with the NP (366-374) peptide for several hours (typically 6 hours) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This inhibitor prevents cytokine secretion, causing them to accumulate inside the cell.

-

Surface Staining: Stain the cells with fluorochrome-conjugated antibodies against cell surface markers, such as CD3 (to identify T-cells), CD8 (to identify cytotoxic T-cells), and CD4. A viability dye is also included to exclude dead cells from the analysis.

-

Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer to preserve their structure. Then, permeabilize the cell membranes using a detergent-based buffer (e.g., saponin). This allows antibodies to access intracellular antigens.

-

Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies specific for intracellular cytokines, such as IFN-γ and Tumor Necrosis Factor-alpha (TNF-α). Isotype controls are used to determine background staining levels.

-

Data Acquisition: Acquire the data on a multi-color flow cytometer. The instrument uses lasers to excite the fluorochromes and detectors to measure the emitted light from each individual cell.

-

Data Analysis: Analyze the acquired data using specialized software. Gate on the live, single-cell population, then on CD3+ and CD8+ T-cells. Finally, quantify the percentage of these cells that are positive for IFN-γ and/or TNF-α, indicating a specific response to the epitope.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex processes involved in epitope research.

Epitope Discovery and Validation Workflow

Caption: Workflow for conserved T-cell epitope discovery and vaccine development.

CD8+ T-Cell Activation by NP (366-374) Epitope

Caption: CD8+ T-cell activation pathway via recognition of the NP epitope.

Conclusion and Future Directions

The nucleoprotein NP (366-374) epitope remains a compelling target for universal influenza A vaccine strategies due to its high degree of conservation and its ability to elicit robust CD8+ T-cell responses. However, the existence of natural variants underscores the need for vaccine constructs that can account for this limited variability to ensure broad population coverage. Future research should focus on designing mosaic or consensus sequence antigens that incorporate the most common epitope variants. Furthermore, a deeper understanding of the human T-cell response to these variants is essential. The protocols and workflows detailed in this guide provide a robust framework for the continued evaluation of this and other conserved epitopes, paving the way for the next generation of broadly protective influenza vaccines.

References

- 1. Significant Impact of Sequence Variations in the Nucleoprotein on CD8 T Cell-Mediated Cross-Protection against Influenza A Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. H2-Db | Influenza A NP 366-374 | ASNENMETM | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]

- 3. Complete nucleotide sequence of the nucleoprotein gene of influenza B virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structures of influenza nucleoprotein complexed with nucleic acid provide insights into the mechanism of RNA interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Large-Scale Sequence Analysis of M Gene of Influenza A Viruses from Different Species: Mechanisms for Emergence and Spread of Amantadine Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influenza Research Database (IRD) | J. Craig Venter Institute [jcvi.org]

- 7. Vaccination potential of B and T epitope-enriched NP and M2 against Influenza A viruses from different clades and hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immune Epitope Database (IEDB) [iedb.org]

An In-depth Technical Guide to Primary vs. Secondary T-Cell Responses to Influenza Nucleoprotein (NP) Epitope (366-374)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the core differences between primary and secondary T-cell responses to the immunodominant influenza A virus nucleoprotein epitope NP (366-374). It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, integrating quantitative data, detailed experimental protocols, and visual diagrams of key biological processes and workflows.

The immune system's response to a pathogen it has not previously encountered is termed a primary response . This initial engagement is characterized by the activation of naive T-cells, which then undergo clonal expansion and differentiation into effector and memory cells. Upon subsequent encounters with the same pathogen, the memory T-cells orchestrate a secondary response , which is typically more rapid, of greater magnitude, and more effective at clearing the infection. The NP(366-374) epitope is a key target for CD8+ T-cells in the context of influenza infection in C57BL/6 mice and serves as an excellent model for studying these immunological dynamics.

Quantitative Analysis of T-Cell Responses

The magnitude and kinetics of NP(366-374)-specific CD8+ T-cell responses differ significantly between primary and secondary infections. The following tables summarize key quantitative data extracted from murine studies.

| Table 1: Kinetics of NP(366-374)-Specific CD8+ T-Cell Response in the Lungs (Bronchoalveolar Lavage - BAL) | |

| Response Type | Peak Response (Day Post-Infection) |

| Primary | Day 10 |

| Secondary | Day 7-8 |

Data synthesized from studies showing earlier and significantly higher peak responses in the lungs during a secondary challenge.[1]

| Table 2: Magnitude of NP(366-374)-Specific CD8+ T-Cell Response in the Spleen | |

| Response Type | Peak Response (Day Post-Infection) |

| Primary | Day 10 |

| Secondary | Day 7-8 |

This table reflects the substantial, though comparatively less dramatic than in the BAL, increase in the splenic T-cell response during a secondary infection.[1]

| Table 3: Immunodominance Hierarchy of CD8+ T-Cell Responses | |

| Response Type | NP(366-374) Response |

| Primary | Co-dominant with PA(224-233) |

| Secondary | Dominant (80-90% of influenza-specific CD8+ T-cells) |

During a primary influenza virus infection, the CD8+ T-cell response is directed against both the NP(366–374) and the acid polymerase (PA(224–233)) epitopes in roughly equal numbers.[2][3] However, in a secondary response, the NP(366–374)-specific T-cells dominate.[2][3][4] This shift is attributed to differential antigen presentation, where a broader range of cells, including non-dendritic cells, can present the NP epitope to activate memory T-cells during a secondary infection.[2]

Phenotypic Characteristics

Primary and secondary NP(366-374)-specific T-cells also exhibit distinct phenotypic profiles.

| Table 4: Phenotypic Markers of NP(366-374)-Specific CD8+ T-Cells | |

| Cell Type | Key Markers |

| Naive (Pre-Primary) | CD44lo, CD62Lhi |

| Primary Effector | CD44hi, CD62Llo, KLRG1hi |

| Memory (Post-Primary) | CD44hi, IL-7Rα(hi) |

| Secondary Effector | CD44hi, CD62Llo, High IFN-γ production |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MHC Class I Tetramer Staining for Flow Cytometry

This protocol is for the identification and quantification of NP(366-374)-specific CD8+ T-cells.

Materials:

-

Single-cell suspension from spleen, lymph nodes, or BAL.

-

Phycoerythrin (PE)-labeled H-2Db NP(366-374) tetramer.

-

Fluorochrome-conjugated antibodies (e.g., anti-CD8α, anti-CD44).

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide).

-

Flow cytometer.

Procedure:

-

Prepare a single-cell suspension of lymphocytes.

-

Wash cells with FACS buffer.

-

Stain with the PE-labeled DbNP366 tetramer for 60 minutes at room temperature in the dark.[1]

-

Wash the cells twice with FACS buffer.

-

Incubate with fluorochrome-conjugated antibodies, such as anti-CD8α, for 30 minutes on ice.[1][5]

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer for analysis.

-

Acquire a minimum of 200,000 events on a flow cytometer.[2]

-

Gate on CD8+ lymphocytes to determine the percentage of tetramer-positive cells.

Intracellular Cytokine Staining (ICS)

This assay measures the production of cytokines, such as IFN-γ, by NP(366-374)-specific T-cells upon stimulation.

Materials:

-

Single-cell suspension.

-

NP(366-374) peptide (ASNENMETM).

-

Protein transport inhibitors (e.g., Brefeldin A or Monensin).

-

Surface staining antibodies (e.g., anti-CD8α).

-

Fixation/Permeabilization buffer.

-

Intracellular staining antibodies (e.g., anti-IFN-γ).

-

Flow cytometer.

Procedure:

-

Stimulate 1-2 x 106 cells with the NP(366-374) peptide for 4-6 hours at 37°C.[6][7]

-

Add a protein transport inhibitor (e.g., Brefeldin A) for the duration of the stimulation to block cytokine secretion.[6][8]

-

Wash the cells and perform surface staining with antibodies like anti-CD8α.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit.[6][9]

-

Perform intracellular staining with a fluorochrome-conjugated anti-IFN-γ antibody for 30-60 minutes at room temperature in the dark.[7][8]

-

Wash the cells and resuspend them in FACS buffer.

-

Analyze the samples on a flow cytometer, gating on CD8+ T-cells to identify the frequency of IFN-γ producing cells.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method to quantify the number of cytokine-secreting cells.

Materials:

-

PVDF-membrane 96-well plates pre-coated with anti-IFN-γ capture antibody.

-

Single-cell suspension (PBMCs or splenocytes).

-

NP(366-374) peptide.

-

Biotinylated anti-IFN-γ detection antibody.

-

Streptavidin-alkaline phosphatase (ALP).

-

Substrate (e.g., BCIP/NBT).

-

ELISpot reader.

Procedure:

-

Pre-wet the antibody-coated 96-well plate.

-

Add 200,000-300,000 cells per well.[10]

-

Stimulate the cells with the NP(366-374) peptide for 18-20 hours at 37°C.[10]

-

Wash the plates to remove cells, leaving behind the secreted cytokines bound to the capture antibody.

-

Add the biotinylated detection antibody and incubate.

-

Wash the plates and add streptavidin-ALP.

-

Wash again and add the substrate to develop colored spots.

-

Count the spots using an automated ELISpot reader. Each spot represents a single cytokine-producing cell.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate critical signaling pathways and experimental workflows.

T-Cell Activation Signaling Pathway

Caption: Simplified signaling pathway for CD8+ T-cell activation.

Experimental Workflow for Tetramer Staining

References

- 1. pnas.org [pnas.org]

- 2. rupress.org [rupress.org]

- 3. A virus-specific CD8+ T cell immunodominance hierarchy determined by antigen dose and precursor frequencies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. pnas.org [pnas.org]

- 6. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]

- 7. Limited Expansion of Virus-Specific CD8 T Cells in the Aged Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bdbiosciences.com [bdbiosciences.com]

- 10. mdpi.com [mdpi.com]

NP (366-374) specific CD8+ T cell memory formation

An In-depth Technical Guide to NP(366-374) Specific CD8+ T Cell Memory Formation

Introduction

Upon infection with influenza A virus, the host adaptive immune system mounts a robust response to clear the pathogen and establish long-term immunological memory. A critical component of this defense is the CD8+ T cell response, which recognizes and eliminates virus-infected cells. In the widely used C57BL/6 mouse model, the response to the H-2Db-restricted epitope derived from the viral nucleoprotein, amino acids 366-374 (ASNENMETM), is a key focus of study. While co-dominant with the acid polymerase-derived PA(224-233) epitope during the primary response, the NP(366-374)-specific CD8+ T cell population becomes markedly dominant during a secondary challenge, highlighting its crucial role in memory and recall responses.[1][2]

This guide provides a detailed overview of the molecular signaling, quantitative dynamics, and experimental methodologies central to the formation and study of NP(366-374) specific CD8+ T cell memory, intended for researchers and professionals in immunology and drug development.

Core Signaling Pathways in Memory Formation

The differentiation of naive CD8+ T cells into effector and memory subsets is a complex process governed by a network of cytokine signals and transcription factors. The balance between these inputs determines whether a cell undergoes terminal differentiation into a short-lived effector cell or is programmed for longevity as a memory cell.

Key Cytokines:

-